molecular formula C3H4Br2O2 B165491 2,3-Dibromopropionic acid CAS No. 600-05-5

2,3-Dibromopropionic acid

Cat. No. B165491
CAS RN: 600-05-5
M. Wt: 231.87 g/mol
InChI Key: ZMYAKSMZTVWUJB-UHFFFAOYSA-N
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Description

2,3-Dibromopropionic acid, also known as Propanoic acid, 2,3-dibromo-, α,β-Dibromopropionic acid, or 2,3-Dibromopropanoic acid, is a compound with the molecular formula C3H4Br2O2 and a molecular weight of 231.871 . It appears as a white to beige-grey crystalline powder or chunks .


Molecular Structure Analysis

The IUPAC Standard InChI for 2,3-Dibromopropionic acid is InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

2,3-Dibromopropionic acid reacts with triphenylphosphine under certain conditions to undergo debromination followed by triphenylphosphine addition, resulting in 3-(triphenylphosphoniobromido)propionic acid . 2,3-Dihalopropionitriles react similarly, providing 3-(triphenylphosphoniohalido) propionitriles .


Physical And Chemical Properties Analysis

2,3-Dibromopropionic acid is a white to beige-grey crystalline powder or chunks . It has a molecular weight of 231.871 .

Scientific Research Applications

Chemical Shift Imaging

  • Field : Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Application : 2,3-Dibromopropionic acid is used in chemical shift imaging, a technique used in NMR spectroscopy .
  • Method : In this method, a sample is subjected to a magnetic field and the resulting NMR signal is analyzed to determine the chemical structure of the sample . 2,3-Dibromopropionic acid is used as a reference compound to calibrate the chemical shift .
  • Results : The use of 2,3-Dibromopropionic acid in chemical shift imaging allows for the analysis of multiple samples simultaneously, increasing the efficiency of the NMR process .

Water Quality Analysis

  • Field : Environmental Chemistry
  • Application : 2,3-Dibromopropionic acid is used as a surrogate standard during the extraction and determination of haloacetic acids in drinking water .
  • Method : In this application, a water sample is treated with 2,3-Dibromopropionic acid, which acts as a surrogate for haloacetic acids . The sample is then analyzed using a suitable analytical technique, such as gas chromatography or mass spectrometry .
  • Results : The presence of 2,3-Dibromopropionic acid in the sample allows for the accurate determination of the concentration of haloacetic acids, which are a group of chemicals that can be harmful if present in high concentrations in drinking water .

Safety And Hazards

2,3-Dibromopropionic acid is classified as a dangerous substance. It is highly flammable and may be corrosive to metals. It causes severe skin burns and eye damage, and is suspected of causing genetic defects . Safety measures include avoiding dust formation, not breathing in dust, and wearing personal protective equipment .

properties

IUPAC Name

2,3-dibromopropanoic acid
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InChI

InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZMYAKSMZTVWUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4Br2O2
Source PubChem
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DSSTOX Substance ID

DTXSID3032832
Record name 2,3-Dibromopropionic acid
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Molecular Weight

231.87 g/mol
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Physical Description

Light yellow crystalline solid; [Aldrich MSDS]
Record name 2,3-Dibromopropanoic acid
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Product Name

2,3-Dibromopropionic acid

CAS RN

600-05-5
Record name 2,3-Dibromopropionic acid
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Record name 2,3-Dibromopropionic acid
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Record name 2,3-DIBROMOPROPIONIC ACID
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Record name Propanoic acid, 2,3-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
RD Khachikyan, NV Tovmasyan… - Russian journal of general …, 2005 - Springer
3-(Triphenylphosphoniochlorido)acrylic and 2,3-dichloropropionic acids react with triphenylphosphine to form 1,2-bis(triphenylphosphoniochlorido)ethane. Under analogous …
Number of citations: 4 link.springer.com
RD Khachikyan, NV Tovmasyan… - Russian Journal of …, 2009 - Springer
By refluxing pyridine with 2,3-dibromopropionic acid amide in acetonitrile, amide of 3-bromo-2-pyridiniumbromidopropionic acid I was synthesized. The latter is inert toward the second …
Number of citations: 4 link.springer.com
M Onda, K Motosugi, H Nakajima - Agricultural and biological …, 1990 - jstage.jst.go.jp
There is an increasing demand for the synthesis of optically active pharmaceutical compounds, because, in somecompounds, only one chiral form is effective, and the other form works …
Number of citations: 9 www.jstage.jst.go.jp
EJ Sóderlund, SD Nelson… - Acta pharmacologica et …, 1979 - Wiley Online Library
The flame retardant tris(2,3‐dibromopropyl)phosphate (Tris‐BP) is converted to products which are mutagenic for Salmonella typhimurium TA 100 in the presence of rat liver microsomes…
Number of citations: 46 onlinelibrary.wiley.com
TLN Taoana, T Holme, J Bariyanga - Journal of molecular structure, 2004 - Elsevier
The preparation of cyclopropane-1,1,2-tricarboxylic acid from cyanoacetic acid and 2,3-dibropropionic acid has been done in one-step procedure in alkaline medium. The compound …
Number of citations: 1 www.sciencedirect.com
A Krauze, E Liepinsh, M Vilums… - Chemistry of heterocyclic …, 2009 - researchgate.net
3-Oxo-2, 3-dihydro-7H-thiazolo [3, 2-a] pyridines have been obtained by the dehydration of 6-carbamoylmethylsulfanyl-1, 4-dihydropyridines [1] or the multicomponent reaction of …
Number of citations: 2 www.researchgate.net
R Freeman, KA McLauchlan, JI Musher… - Molecular …, 1962 - Taylor & Francis
The 60 Mc/s proton resonance spectrum of 2,3-dibromopropionic acid is reported and analysed as an ABC system. The relative signs of the geminal and vicinal coupling constants …
Number of citations: 45 www.tandfonline.com
SR Romanov, KO Shibaeva, MP Shulaeva… - Mendeleev …, 2023 - Elsevier
The reactions between Ph 3 As and ω-bromoalkanoic acids with the length of polymethylene fragment n = 5, 7, 9 afford quaternary arsonium salts. Their treatment with alkali gives …
Number of citations: 0 www.sciencedirect.com
RD Khachikyan, AG Simonyan, RS Manukyan… - Russian Journal of …, 2013 - Springer
Using pyridine, quinoline, and related compounds as examples, it has been shown that their interaction with triphenylphosphine occurs via different pathways. Reaction of …
Number of citations: 6 link.springer.com
NN Kolos, TV Berezkina, VD Orlov, YN Surov… - Chemistry of …, 2002 - Springer
Reaction of 3-Benzoyl-2,3-dibromopropionic Acid with Substituted ortho- Page 1 Chemistry of Heterocyclic Compounds, Vol. 38, No. 12, 2002 REACTION OF 3-BENZOYL-2,3-DIBROMO …
Number of citations: 6 link.springer.com

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